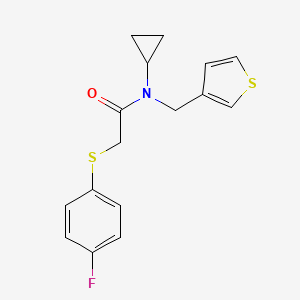

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS2/c17-13-1-5-15(6-2-13)21-11-16(19)18(14-3-4-14)9-12-7-8-20-10-12/h1-2,5-8,10,14H,3-4,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVQQPMGMSSLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions.

Introduction of the fluorophenyl thioether: This step might involve nucleophilic substitution reactions where a fluorophenyl thiol reacts with a suitable electrophile.

Attachment of the thiophen-3-ylmethyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.

Formation of the acetamide moiety: This step might involve amidation reactions where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The acetamide moiety can be reduced to an amine.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes.

Medicine: As a lead compound for the development of new drugs.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a. N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )

- Core Structure: Shares the thioacetamide backbone but differs in substituents. The pyridine ring with styryl and cyano groups in Compound 2 contrasts with the target’s 4-fluorophenyl and thiophene groups.

- Synthetic Methodology: Compound 2 was synthesized via refluxing ethanol with sodium acetate, a method that may parallel the target’s thioether formation. However, the cyclopropyl and thiophen-3-ylmethyl groups in the target likely require specialized alkylation or coupling steps .

b. 3-Chloro-N-phenyl-phthalimide ()

- Core Structure : Features a phthalimide scaffold, distinct from the acetamide in the target. Both compounds incorporate aromatic substituents (phenyl vs. fluorophenyl/thiophene).

- Applications : Used in polymer synthesis, highlighting how aromatic amides/imide systems are leveraged for materials. The target’s fluorinated thioether could similarly serve in high-performance polymers, though its heterocyclic components may favor biological activity .

c. Perfluoroalkyl Thioacetamide Derivatives ()

- Substituent Comparison : lists acetamides with perfluoroalkyl thio groups, which contrast with the target’s fluorophenylthio moiety. Perfluoroalkyl chains impart extreme hydrophobicity and chemical inertness, whereas the target’s aromatic fluorine may enhance dipole interactions and metabolic stability in drug design .

Biological Activity

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that belongs to a class of thiazole derivatives, which are recognized for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure

The IUPAC name for the compound is N-cyclopropyl-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide. Its molecular formula is , and it features a cyclopropyl group, a fluorophenyl moiety, and a thiazole ring.

Synthesis

The synthesis typically involves several steps, starting from acetophenone or cyclohexanone reacted with thiourea in the presence of iodine to form the thiazole ring. The compound can also undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. For instance, studies have indicated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

This data suggests that the compound exhibits moderate antibacterial properties, comparable to standard antibiotics like tetracycline.

Anticancer Activity

Research has highlighted the anticancer potential of this compound through in vitro studies on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicate:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.5 | Induction of apoptosis via tubulin polymerization inhibition |

| HeLa | 7.0 | Cell cycle arrest in G2/M phase |

These findings suggest that this compound may act by disrupting microtubule dynamics, which is critical for cell division.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in preclinical models. For example:

- Model Used: Carrageenan-induced paw edema in rats.

- Result: Significant reduction in edema at doses of 10 mg/kg and 20 mg/kg compared to control groups.

This suggests that the compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Pharmacology investigated the cytotoxic effects of this compound on various cancer cell lines. The study concluded that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapeutic agent.

Case Study 2: Antimicrobial Activity

Another research article assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results demonstrated significant antibacterial activity against MRSA strains with MIC values lower than those observed for conventional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.